molecular formula C12H15FN2 B15303270 [1-(5-fluoro-1H-indol-3-yl)propan-2-yl](methyl)amine

[1-(5-fluoro-1H-indol-3-yl)propan-2-yl](methyl)amine

Cat. No.: B15303270
M. Wt: 206.26 g/mol
InChI Key: AVSXONPGCTUQMU-UHFFFAOYSA-N
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Description

1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine: is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine, often involves the reaction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature. This reaction provides indoles via a formal reductive C(sp2)–H amination reaction . Another method involves the reaction between tryptamine and flurbiprofen, applying N,N’-Dicyclohexylcarbodiimide as a coupling agent .

Industrial Production Methods: Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Indole derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of indole-3-carboxylic acid.

    Reduction: Formation of indoline derivatives.

    Substitution: Formation of halogenated indoles, nitroindoles, and sulfonated indoles.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes

Properties

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

1-(5-fluoro-1H-indol-3-yl)-N-methylpropan-2-amine

InChI

InChI=1S/C12H15FN2/c1-8(14-2)5-9-7-15-12-4-3-10(13)6-11(9)12/h3-4,6-8,14-15H,5H2,1-2H3

InChI Key

AVSXONPGCTUQMU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)F)NC

Origin of Product

United States

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